Methyl violet

Description

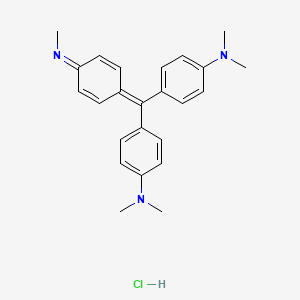

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3.ClH/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-17H,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTBTTPUYRGXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

603-47-4, 71143-08-3 | |

| Record name | Benzenamine, 4,4′-[[4-(methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(methylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71143-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90943876 | |

| Record name | Methyl Violet 2BN200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA, Violet paste with an odor like ammonia; [MSDSonline], Dark green powder; [Alfa Aesar MSDS], Dark green crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Violet 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gentian Violet B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-47-4, 1325-82-2 | |

| Record name | Gentian Violet B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentian Violet B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl Violet 2BN200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(methylimino)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N-dimethylaniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VIOLET 2B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z44MJ9SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT VIOLET 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl Violet 2B from Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl Violet 2B, a tetramethylated pararosaniline, through the oxidative coupling of N,N-dimethylaniline. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with the synthesis.

Introduction

Methyl Violet 2B is a cationic triarylmethane dye, an essential component of C.I. Basic Violet 1.[1] Historically, the synthesis of methyl violet, first reported by Charles Lauth in 1861, involves the oxidation of N,N-dimethylaniline.[2] The process is a cornerstone of industrial dye chemistry and serves as a classic example of electrophilic aromatic substitution and oxidation reactions.

The overall synthesis is believed to proceed through the initial oxidation of a methyl group on a dimethylaniline molecule to generate a formaldehyde (B43269) equivalent.[3] This electrophilic species then undergoes condensation with other molecules of dimethylaniline and its derivatives. The resulting leuco base, a diphenylmethane (B89790) derivative, is subsequently oxidized in the presence of excess dimethylaniline to form the final triphenylmethane (B1682552) chromophore.[3] Copper (II) salts, typically copper (II) sulfate (B86663), are widely employed as catalysts for the oxidation steps.[3][4]

Commercial preparations of methyl violet are often mixtures of tetra-, penta-, and hexamethylated pararosanilins.[1][5] The degree of methylation influences the final shade of the dye, with higher methylation leading to bluer shades.[4] This guide focuses on methods yielding a preponderance of the tetramethylated product, Methyl Violet 2B.

Synthesis Pathway and Mechanism

The synthesis of Methyl Violet 2B from dimethylaniline is a multi-step process initiated by an oxidation reaction. The key stages are:

-

Formation of the Carbon Bridge: A methyl group of N,N-dimethylaniline is oxidized, a reaction catalyzed by a copper (II) salt, to form an electrophilic formaldehyde equivalent.[3]

-

First Condensation: The formaldehyde equivalent reacts with two molecules of N,N-dimethylaniline via electrophilic aromatic substitution to form an intermediate, 4,4'-bis(dimethylamino)diphenylmethane (a leuco base).

-

Oxidation and Second Condensation: The leuco base is oxidized and condenses with another molecule of N,N-dimethylaniline. This step forms the triphenylmethane backbone of the final dye in its colorless leuco form.

-

Final Oxidation: The triphenylmethane leuco base is oxidized to form the final conjugated system, yielding the colored Methyl Violet 2B dye.

A detailed diagram of this proposed reaction pathway is presented below.

Caption: Proposed reaction pathway for the synthesis of Methyl Violet 2B.

Experimental Protocols

Two primary methods for the synthesis are detailed below. The first is a classic procedure utilizing phenol (B47542) as a diluent, while the second presents a modification to avoid the use of phenol, thereby producing an odorless product.

Protocol 1: Phenol-Mediated Synthesis

This method, adapted from the work of H.J.M. Creighton (1919), has reported yields of 75-85%.[4]

Reagents:

-

N,N-dimethylaniline

-

Copper (II) sulfate, hydrated (CuSO₄·5H₂O), finely ground

-

Sodium chloride (NaCl), dried

-

Phenol

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Melt Preparation: Intimately mix 12 kg of finely ground copper (II) sulfate with 190 kg of dried sodium chloride.

-

Under constant stirring, add a solution of 8 kg of phenol dissolved in 1 L of water to the salt mixture.

-

Gradually add 20 kg of N,N-dimethylaniline to the mixture.

-

Reaction: Transfer the resulting melt to a closed iron vessel equipped with a mechanical stirrer. Heat the mixture to 57-60°C and maintain continuous stirring. The copper sulfate reacts with sodium chloride to form cupric chloride, the active oxidizing agent. Atmospheric oxygen re-oxidizes the resulting cuprous chloride, sustaining the catalytic cycle.[4]

-

Work-up and Isolation:

-

After the reaction is complete, treat the mixture with sodium sulfide (B99878) to precipitate copper as copper sulfide.

-

Decant the mother liquor.

-

Add 1000 L of water to the residue, bring to a boil, and gradually add 15 kg of sulfuric acid. Continue boiling for two hours to dissolve the color base. .

-

Separate the deep violet dye solution from the insoluble copper sulfide.

-

Nearly neutralize the acidic dye solution with sodium hydroxide.

-

-

Purification:

-

"Salt out" the dye by adding sodium chloride. Upon cooling, the methyl violet solidifies into a resinous mass.

-

For further purification, redissolve the crude product in 750 L of boiling water.

-

Filter the solution and salt out the pure methyl violet by again adding sodium chloride.

-

Protocol 2: Phenol-Free Synthesis

This method, described in U.S. Patent 2,816,900, avoids the use of phenol by employing an emulsifying agent, resulting in an odorless product with a "good yield".[2][3]

Reagents:

-

N,N-dimethylaniline

-

Copper (II) sulfate crystals (CuSO₄·5H₂O)

-

Sodium chloride (NaCl)

-

Sodium chlorate (B79027) (NaClO₃)

-

Emulsifying agent (e.g., alkylol-substituted aliphatic guanidinium (B1211019) N-alkylol-substituted aliphatic carbamate)

-

Siliceous filter aid

Procedure:

-

Solution Preparation: Prepare a solution of 160 parts by weight of copper sulfate crystals and 53 parts of sodium chloride in 540 parts of water.

-

Add 24 parts of a siliceous filter aid to the solution.

-

Emulsification: Add 3 parts of the emulsifying agent, followed by 224 parts of N,N-dimethylaniline. Stir the slurry vigorously to form an emulsion.

-

Reaction: Heat the slurry to approximately 60°C.

-

Gradually add a solution of 56 parts of sodium chlorate in 150 parts of water. Sodium chlorate acts as an additional oxidizing agent.

-

Continue stirring at 60°C until the reaction is substantially complete.

-

Work-up and Isolation:

-

Heat the mixture to 85°C and then cool to room temperature.

-

Isolate the methyl violet by fixing the copper as copper sulfide.

-

Decant the mother liquor.

-

Extract the dye from the residue with hot water.

-

Salt out the violet from the extraction liquors and separate the product.

-

Experimental Workflow

The general workflow for the synthesis and purification of Methyl Violet 2B is outlined in the diagram below.

Caption: General experimental workflow for Methyl Violet 2B synthesis.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of Methyl Violet 2B.

Table 1: Synthesis Parameters and Yield

| Parameter | Phenol-Mediated Method | Phenol-Free Method |

| Primary Oxidant | Cupric Chloride (from CuSO₄ + NaCl) | Copper (II) Salt + Sodium Chlorate |

| Catalyst | Copper (II) Sulfate | Copper (II) Sulfate |

| Reaction Temp. | 57 - 60°C | ~60°C |

| Key Additive | Phenol | Emulsifying Agent |

| Reported Yield | 75 - 85%[4] | "Good Yield"[2] |

Table 2: Physicochemical and Spectroscopic Data for Methyl Violet 2B

| Property | Value |

| Chemical Formula | C₂₃H₂₆N₃Cl[1] |

| Appearance | Green to dark-green powder/crystals[1][6] |

| Solubility | Soluble in water and ethanol[1] |

| UV-Vis λmax | 580 - 588 nm (in 50:50 Ethanol:Water)[6] |

| UV-Vis λmax | 583 - 587 nm[5] |

| UV-Vis λmax | 587 nm[7] |

Conclusion

The synthesis of Methyl Violet 2B from N,N-dimethylaniline is a robust and well-established process in industrial organic chemistry. The reaction proceeds via a copper-catalyzed oxidative condensation pathway. While traditional methods employing phenol are effective, modern variations have been developed to avoid the formation of odorous byproducts by using emulsifying agents. The process can achieve high yields, and the resulting dye is characterized by a strong visible light absorption maximum around 585 nm. The protocols and data presented in this guide provide a detailed technical foundation for the laboratory- or industrial-scale synthesis of this important triarylmethane dye.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. US2816900A - Preparation of methyl violet - Google Patents [patents.google.com]

- 4. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Methyl Violet as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of methyl violet as a pH indicator, with a particular focus on crystal violet (Methyl Violet 10B). The document details the underlying chemical principles, quantitative data, and experimental protocols relevant to its application in scientific research and development.

Core Mechanism of pH Indication

Methyl violet, a member of the triarylmethane dye family, functions as a pH indicator due to the protonation and deprotonation of its nitrogen-containing functional groups. The most prominent member of this family used for pH indication is crystal violet (hexamethylpararosaniline chloride). The color of the crystal violet molecule is intrinsically linked to the extent of its conjugated π-electron system. Alterations in the pH of the surrounding medium lead to changes in the protonation state of the dimethylamino groups, which in turn modifies the electronic structure of the molecule and, consequently, its absorption of visible light.

In strongly acidic solutions, the nitrogen atoms of the dimethylamino groups become protonated. This protonation disrupts the delocalization of the π-electrons across the three phenyl rings, leading to a hypsochromic shift (a shift to a shorter wavelength of maximum absorbance), resulting in a yellow or green appearance. As the pH increases, these groups deprotonate, restoring and extending the conjugated system, which causes a bathochromic shift (a shift to a longer wavelength of maximum absorbance) and the characteristic blue and violet colors.

The equilibrium between the different protonated forms is the basis for its use as a pH indicator. Each protonation state exhibits a distinct color and a specific pH range over which the transition to the next state occurs.

Quantitative Data

The following tables summarize the key quantitative parameters associated with crystal violet as a pH indicator.

Table 1: pH Transition Ranges and Visual Colors of Crystal Violet

| pH Range | Predominant Species | Color |

| < 0.5 | H₃CV³⁺ | Yellow |

| 0.5 - 1.5 | H₂CV²⁺ | Green |

| 1.5 - 2.5 | HCV²⁺ | Blue |

| > 2.5 | CV⁺ | Violet |

Table 2: Spectroscopic Properties of Crystal Violet Species

| Species | Color | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| H₃CV³⁺ | Yellow | ~420 | Data not readily available |

| H₂CV²⁺ | Green | ~420 and ~620 | Data not readily available |

| CV⁺ | Violet | ~590 | ~87,000[1] |

Table 3: Acid Dissociation Constants (pKa) of Crystal Violet

| Equilibrium | Approximate pKa |

| H₃CV³⁺ ⇌ H₂CV²⁺ + H⁺ | ~0.8 |

| H₂CV²⁺ ⇌ HCV²⁺ + H⁺ | ~1.9 |

| HCV²⁺ ⇌ CV⁺ + H⁺ | ~2.6 |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical equilibria and the relationship between pH, structure, and color.

Caption: Acid-base equilibria of crystal violet.

Caption: Effect of pH on crystal violet's properties.

Experimental Protocols

Spectrophotometric Determination of pKa for Crystal Violet

This protocol outlines the determination of the acid dissociation constants (pKa) of crystal violet using UV-Vis spectrophotometry.

A. Materials and Reagents:

-

Crystal Violet (analytical grade)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Buffer solutions covering the pH range of 0 to 4 (e.g., glycine-HCl, citrate-phosphate)

-

Deionized water

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

pH meter

-

UV-Vis spectrophotometer

B. Preparation of Solutions:

-

Crystal Violet Stock Solution (1 x 10⁻³ M): Accurately weigh the appropriate amount of crystal violet and dissolve it in deionized water in a 100 mL volumetric flask.

-

Working Solution (1 x 10⁻⁵ M): Dilute the stock solution 1:100 with deionized water.

-

Buffer Series: Prepare a series of buffer solutions with known pH values ranging from 0 to 4 in increments of approximately 0.2-0.3 pH units.

C. Experimental Procedure:

-

Sample Preparation: For each buffer solution, pipette 5 mL of the buffer and 5 mL of the crystal violet working solution into a 10 mL volumetric flask and dilute to the mark with deionized water. This will result in a series of solutions with the same total indicator concentration but different pH values.

-

pH Measurement: Calibrate the pH meter and measure the exact pH of each prepared solution.

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum of each solution from 350 nm to 700 nm.

-

Identify the λmax for the fully protonated (yellow, ~420 nm), intermediate (green, ~620 nm), and deprotonated (violet, ~590 nm) forms from the spectra of the most acidic and least acidic solutions.

-

Measure the absorbance of all solutions at these identified λmax values.

-

D. Data Analysis:

-

Graphical Method 1 (Absorbance vs. pH):

-

Plot the absorbance at the λmax of the violet form (~590 nm) against the measured pH for each solution.

-

The pKa values correspond to the pH at the midpoint of the steep sections of the resulting sigmoidal curve.

-

-

Graphical Method 2 (Henderson-Hasselbalch Equation):

-

The Henderson-Hasselbalch equation for an indicator is: pH = pKa + log([In⁻]/[HIn])

-

The ratio of the concentrations of the basic form (In⁻) to the acidic form (HIn) can be determined from the absorbance data: [In⁻]/[HIn] = (A - A_acid) / (A_base - A) where A is the absorbance of the solution at a given pH, A_acid is the absorbance of the fully acidic form, and A_base is the absorbance of the fully basic form at the chosen wavelength.

-

Plot log([In⁻]/[HIn]) versus pH. The pKa is the pH at which the line crosses the x-axis (where log([In⁻]/[HIn]) = 0).

-

Caption: Experimental workflow for pKa determination.

Conclusion

The utility of methyl violet as a pH indicator is rooted in the well-defined relationship between the protonation state of its nitrogen atoms and the resulting color, which is a direct consequence of changes in the molecule's electronic structure. This guide provides the fundamental knowledge, quantitative data, and a practical experimental framework for researchers and professionals to effectively utilize and understand the mechanism of methyl violet in their work. The provided protocols and data serve as a robust starting point for applications in analytical chemistry, biochemistry, and pharmaceutical sciences.

References

An In-depth Technical Guide to the Photophysical Properties of Methyl Violet for Sensing Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl violet, a family of cationic triphenylmethane (B1682552) dyes, has long been utilized in various industrial and biological applications, primarily for its intense color. Beyond its traditional use as a dye and pH indicator, the photophysical properties of methyl violet make it a compelling candidate for the development of advanced chemical sensors. This technical guide provides a comprehensive overview of the core photophysical principles of methyl violet and its application in sensing pH, viscosity, and temperature. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

The methyl violet family includes several derivatives, with Methyl Violet 2B, Methyl Violet 6B, and Methyl Violet 10B (Crystal Violet) being the most common. These compounds differ in the number of methyl groups attached to the amine functionalities, which in turn influences their photophysical characteristics.[1][2] Their molecular structure allows for internal rotation, a key feature that underpins their sensitivity to the local environment.

Core Photophysical Properties of Methyl Violet

The sensing capabilities of methyl violet are rooted in changes to its electronic absorption and fluorescence emission characteristics in response to environmental stimuli.

Absorption and Emission Spectra

Methyl violet derivatives exhibit strong absorption in the visible region of the electromagnetic spectrum. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity and pH. In aqueous solutions, the absorption maximum of methyl violet is typically observed around 580-590 nm.[3][4]

While methyl violet is more commonly known for its absorptive properties, it also exhibits fluorescence. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter for sensing applications. For many triphenylmethane dyes, the quantum yield is sensitive to the rigidity of the surrounding medium.[5]

Environmental Sensitivity

pH Sensing: Methyl violet is a well-established acid-base indicator.[1] The color of the dye changes in response to variations in pH due to protonation or deprotonation of the amine groups, which alters the electronic structure of the molecule. For instance, Methyl Violet 2B is yellow at a pH of approximately 0.15 and transitions to violet as the pH increases towards 3.2.[1] Methyl Violet 10B (Crystal Violet) exhibits a color change from yellow to blue-violet in the pH range of 0 to 1.6.[6] This change in color is a direct consequence of shifts in the absorption spectrum.

Viscosity Sensing: The triphenylmethane structure of methyl violet allows for intramolecular rotation of the phenyl rings. In low-viscosity environments, this rotation is relatively free, providing a non-radiative decay pathway for the excited state, which leads to low fluorescence quantum yield. As the viscosity of the medium increases, this internal rotation is restricted. This restriction closes the non-radiative decay channel, forcing the molecule to relax through radiative pathways, resulting in an increase in fluorescence intensity and lifetime.[5] This viscosity-dependent fluorescence makes methyl violet a potential probe for microviscosity in various systems.

Temperature Sensing: Temperature can influence the fluorescence of methyl violet through several mechanisms. Firstly, temperature changes can alter the viscosity of the solvent, which in turn affects the fluorescence quantum yield as described above. Secondly, increased temperature can lead to a higher rate of non-radiative decay processes, generally causing a decrease in fluorescence intensity and lifetime, a phenomenon known as thermal quenching.[7] By calibrating the fluorescence response to temperature, methyl violet can be employed as a temperature sensor.

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical data for common methyl violet derivatives. It is important to note that these values can be highly dependent on the solvent and other environmental conditions.

| Parameter | Methyl Violet 2B | Methyl Violet 6B | Methyl Violet 10B (Crystal Violet) |

| Absorption Maximum (λmax) | 587 nm[8] | 570 nm[9] | ~590 nm (in water)[4] |

| Molar Extinction Coefficient (ε) | 87,000 M-1cm-1 (in water)[4] | - | - |

| Fluorescence Quantum Yield (ΦF) | Data not readily available | Data not readily available | Low[10] |

| Fluorescence Lifetime (τ) | Data not readily available | Data not readily available | Data not readily available |

| pH Indicator Range | Yellow (pH ~0.15) to Violet (pH ~3.2)[1] | - | Yellow (pH 0) to Blue-Violet (pH 1.6)[6] |

Note: The lack of readily available quantitative fluorescence data for Methyl Violet 2B and 6B highlights an area for further research and characterization.

Experimental Protocols

Preparation of Methyl Violet Stock Solution

Materials:

-

Methyl Violet powder (2B, 6B, or 10B)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Weigh a precise amount of Methyl Violet powder using an analytical balance.

-

Dissolve the powder in a small amount of the chosen solvent in a beaker.

-

Transfer the solution to a volumetric flask of the desired volume.

-

Rinse the beaker with the solvent and add the rinsing to the volumetric flask to ensure all the dye is transferred.

-

Add solvent to the volumetric flask up to the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the stock solution in a dark, cool place to prevent photodegradation.

Measurement of Absorption and Fluorescence Spectra

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilutions of the methyl violet stock solution in the desired solvent.

-

Absorption Measurement:

-

Fluorescence Measurement:

Protocol for Viscosity Sensing

Materials:

-

Methyl Violet stock solution

-

A series of solvents with known, varying viscosities (e.g., glycerol-water mixtures[15][16])

-

Fluorometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare solutions of methyl violet with the same concentration in each of the different viscosity solvents.

-

Measure the fluorescence intensity and/or fluorescence lifetime of each sample at a constant temperature.

-

Plot the fluorescence intensity or lifetime as a function of the solvent viscosity. This will serve as the calibration curve.

-

To measure the viscosity of an unknown sample, dissolve methyl violet in the sample at the same concentration used for the calibration and measure its fluorescence intensity or lifetime.

-

Determine the viscosity of the unknown sample by interpolating its fluorescence reading on the calibration curve.

Caption: Workflow for viscosity measurement using methyl violet.

Protocol for Temperature Sensing

Materials:

-

Methyl Violet solution

-

Fluorometer with a temperature-controlled cuvette holder and a temperature probe

Procedure:

-

Place the methyl violet solution in the temperature-controlled cuvette holder.

-

Record the fluorescence intensity or lifetime at a series of known temperatures, allowing the sample to equilibrate at each temperature.[7]

-

Plot the fluorescence intensity or lifetime as a function of temperature to create a calibration curve.

-

To measure an unknown temperature, place the methyl violet solution in the environment of interest and measure its fluorescence.

-

Determine the temperature from the calibration curve.

Caption: Workflow for temperature measurement using methyl violet.

Synthesis of Methyl Violet-Based Sensors

The synthesis of methyl violet and its derivatives typically involves the oxidation of N,N-dimethylaniline.[17] For sensing applications, functional groups can be incorporated into the triphenylmethane scaffold to enhance sensitivity or to allow for conjugation to other molecules. The synthesis of such functionalized dyes often involves multi-step organic reactions.

A general synthetic approach for triphenylmethane dyes can involve the reaction of a substituted benzaldehyde (B42025) with two equivalents of an N,N-dialkylaniline in the presence of an acid catalyst. Further modifications can then be made to the resulting leuco dye.

Caption: Generalized synthesis of functionalized triphenylmethane dyes.

Conclusion and Future Outlook

Methyl violet and its derivatives present a versatile and cost-effective platform for the development of chemical sensors. Their pH-sensitive color changes are well-documented, and their viscosity- and temperature-dependent fluorescence offers exciting opportunities for new sensing applications in materials science, and drug development. However, a significant gap in the literature exists regarding the comprehensive quantitative characterization of the fluorescence properties of Methyl Violet 2B and 6B. Future research should focus on determining their fluorescence quantum yields and lifetimes in a range of environments to fully unlock their potential as molecular probes. Furthermore, the development of synthetic routes to novel methyl violet derivatives with tailored photophysical properties will be crucial for creating the next generation of high-performance sensors. This guide provides the foundational knowledge and experimental frameworks to spur further innovation in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl_violet [bionity.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. chimia.ch [chimia.ch]

- 6. Methyl violet - Wikipedia [en.wikipedia.org]

- 7. edinst.com [edinst.com]

- 8. Absorption [Methyl Violet 2B] | AAT Bioquest [aatbio.com]

- 9. Fluorescence - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. Glass polymorphism in glycerol–water mixtures: II. Experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. US3046209A - Preparation of triphenylmethane dyes - Google Patents [patents.google.com]

The Interplay of Structure and Color in Methyl Violet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl violet, a family of cationic triarylmethane dyes, serves as a quintessential example of the profound relationship between molecular structure and perceived color. The subtle alteration in the number of N-methyl substituents on the pararosaniline backbone dramatically shifts the electronic properties of the molecule, resulting in a spectrum of colors from violet-blue to a deep violet. This technical guide provides an in-depth exploration of this structure-color relationship, detailing the underlying electronic principles, quantitative spectral data, and the experimental protocols for synthesis and analysis.

Core Principle: The Role of N-Methylation in Color Deepening

The color of methyl violet congeners is a direct consequence of their ability to absorb light in the visible spectrum. This absorption is governed by electronic transitions between molecular orbitals. The fundamental structure of methyl violet consists of a central carbon atom bonded to three aminophenyl rings, forming an extended π-conjugated system. This delocalized system of electrons is the chromophore responsible for the dye's color.[1][2]

The nitrogen atoms of the amino groups act as powerful auxochromes, groups that intensify color by extending and enhancing the conjugated system. The lone pair of electrons on the nitrogen atoms participates in the resonance of the π-system, effectively increasing the electron density and delocalization.[3]

The color of the different methyl violet compounds depends on the number of methyl groups attached to the nitrogen atoms.[4] The addition of methyl groups (N-methylation) has a bathochromic effect, which is a shift of the absorption maximum (λmax) to a longer wavelength.[5] This is because the methyl groups are electron-donating, further increasing the electron density in the π-system. This increased electron density raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap.[3][6] A smaller energy gap requires lower energy (longer wavelength) photons to excite the electrons, resulting in the absorption of light towards the red end of the spectrum and the perception of a deeper violet-blue color.[2]

Consequently, as the degree of methylation increases from tetramethyl (Methyl Violet 2B) to hexamethyl (Crystal Violet or Methyl Violet 10B), the color of the dye deepens.[5]

Quantitative Spectral Data

The effect of N-methylation on the light absorption properties of methyl violet is quantitatively demonstrated by the shift in the wavelength of maximum absorbance (λmax). The following table summarizes the reported λmax values for the common congeners of methyl violet.

| Compound Name | Common Name | Number of Methyl Groups | λmax (nm) | Solvent | Reference(s) |

| Tetramethylpararosaniline | Methyl Violet 2B | 4 | 583-587 | Not Specified | [5] |

| Tetramethylpararosaniline | Methyl Violet 2B | 4 | 587 | Not Specified | [7] |

| Pentamethylpararosaniline | Methyl Violet 6B | 5 | Not specified, but noted as darker than 2B | Not Specified | [5] |

| Hexamethylpararosaniline | Crystal Violet (Methyl Violet 10B) | 6 | 590 | Water | [8][9] |

| Hexamethylpararosaniline | Crystal Violet | 6 | 592 | Not Specified | [10] |

| Hexamethylpararosaniline | Crystal Violet | 6 | 590.2 | Glycerol | [11] |

The Influence of pH on Color: Halochromism

Methyl violet dyes are also well-known acid-base indicators, exhibiting dramatic color changes with variations in pH. This phenomenon, known as halochromism, arises from the protonation and deprotonation of the nitrogen atoms, which alters the electronic structure of the molecule.[8][12]

In strongly acidic solutions, the nitrogen atoms are protonated. This withdraws the lone pair of electrons from the π-conjugated system, effectively shortening the chromophore and increasing the HOMO-LUMO energy gap.[8] This results in a hypsochromic shift (a shift to shorter wavelengths), causing the color to change from violet to green, and then to yellow in very strong acids.[8][12]

The following table summarizes the color and absorption maxima of Crystal Violet at different pH ranges.

| pH Range | Predominant Species | Color | λmax (nm) | Reference(s) |

| > 2.0 | Cationic (Violet form) | Violet | 590 | [8][13] |

| 1.0 - 2.0 | Monoprotonated | Green | 420, 620 | [8][12] |

| < 1.0 | Diprotonated/Triprotonated | Yellow | 420 | [8][12] |

Visualizing the Structures and Transformations

The following diagrams, generated using the DOT language, illustrate the structures of the methyl violet congeners and the pH-dependent equilibrium of Crystal Violet.

Caption: Increasing N-methylation in the pararosaniline backbone.

Caption: pH-dependent color changes of Crystal Violet.

Experimental Protocols

Synthesis of Methyl Violet (General Procedure)

Methyl violet is typically synthesized through the oxidation of N,N-dimethylaniline. The process often uses a copper sulfate (B86663) catalyst in the presence of phenol (B47542) and sodium chloride.[14][15] The central carbon atom of the final dye is formed from the oxidation of a methyl group of one N,N-dimethylaniline molecule to formaldehyde, which then condenses with other N,N-dimethylaniline molecules.[15][16]

Workflow for Methyl Violet Synthesis

Caption: General workflow for the synthesis of Methyl Violet.

Detailed Protocol:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel equipped with a stirrer, combine finely ground copper sulfate, dried sodium chloride, and phenol.[14]

-

Addition of Reactant: While stirring, slowly add N,N-dimethylaniline to the mixture.[14]

-

Reaction Conditions: Heat the mixture to 57-60°C and stir continuously in a closed vessel.[14] The reaction time will vary depending on the scale and specific conditions.

-

Isolation of the Dye:

-

Purification: The crude product can be further purified by recrystallization.

Note: This is a generalized procedure. Specific molar ratios, reaction times, and purification methods should be optimized for the desired methyl violet congener and scale of synthesis.

Spectrophotometric Analysis and pKa Determination of Crystal Violet

This protocol outlines the determination of the acid dissociation constant (pKa) of Crystal Violet using UV-Vis spectrophotometry. The method relies on measuring the absorbance of the dye in a series of buffer solutions of known pH.[17][18][19]

Workflow for pKa Determination

Caption: Workflow for the spectrophotometric determination of pKa.

Detailed Protocol:

-

Instrument and Reagent Preparation:

-

Determination of λmax:

-

Prepare two solutions: one of Crystal Violet in a highly acidic solution (e.g., 0.1 M HCl) and another in a solution where it is in its basic form (e.g., pH 3).

-

Scan the absorbance of both solutions across the visible spectrum (e.g., 400-700 nm) to determine the λmax for the acidic (yellow) and basic (violet) forms.[19] For this experiment, we will monitor the absorbance at the λmax of the violet form (~590 nm).

-

-

Absorbance Measurements:

-

Prepare a series of test solutions by adding a small, constant volume of the Crystal Violet stock solution to a constant, larger volume of each buffer solution.[18]

-

Also prepare a solution of the dye in a strong acid (e.g., 0.1 M HCl) to obtain the absorbance of the fully protonated (acidic) form (A_acid).

-

Prepare a solution of the dye in a buffer where it is fully in its basic form (e.g., pH 3) to obtain the absorbance of the deprotonated (basic) form (A_base).

-

Measure the absorbance of each test solution at the λmax of the violet form.

-

-

Data Analysis:

-

Plot the measured absorbance at the λmax of the violet form against the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between A_acid and A_base.[20]

-

Alternatively, the pKa can be calculated for each buffer solution using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log([A - A_acid] / [A_base - A]) where A is the absorbance of the dye in a given buffer solution. The average of the calculated pKa values provides the final result.

-

Conclusion

The vibrant and varied colors of methyl violet dyes are a direct and predictable consequence of their molecular structure. The extent of N-methylation on the pararosaniline framework systematically modulates the electronic properties of the dye, leading to a bathochromic shift and a deepening of the perceived color. Furthermore, the sensitivity of the auxochromic amino groups to pH allows for reversible changes in the conjugated system, resulting in the characteristic halochromism of these dyes. The synthesis and analytical protocols provided herein offer a framework for the practical investigation and application of these fundamental principles in research and development settings.

References

- 1. coachbenner.weebly.com [coachbenner.weebly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl violet - Wikipedia [en.wikipedia.org]

- 5. stainsfile.com [stainsfile.com]

- 6. growingscience.com [growingscience.com]

- 7. Absorption [Methyl Violet 2B] | AAT Bioquest [aatbio.com]

- 8. Crystal violet - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Absorption [Crystal Violet] | AAT Bioquest [aatbio.com]

- 11. Crystal violet [omlc.org]

- 12. Crystal violet - Sciencemadness Wiki [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 15. US2816900A - Preparation of methyl violet - Google Patents [patents.google.com]

- 16. Methyl violet 6B - Wikipedia [en.wikipedia.org]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ulm.edu [ulm.edu]

- 19. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 20. ijper.org [ijper.org]

solubility of methyl violet in different organic solvents

An In-depth Technical Guide on the Solubility of Methyl Violet in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl violet, a term encompassing a family of triarylmethane dyes, is integral to various scientific and industrial applications, from microbiological staining to textile dyeing. A critical parameter governing its utility is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of methyl violet, with a particular focus on its most well-defined form, Crystal Violet (Methyl Violet 10B), in a range of organic solvents. This document consolidates quantitative solubility data from various sources into a structured format, details standardized experimental protocols for solubility determination, and presents a logical workflow for these procedures. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize methyl violet in their work.

Introduction to Methyl Violet and its Variants

Methyl violet is not a single chemical entity but rather a mixture of N-methylated derivatives of p-rosaniline. The three primary components are:

-

Methyl Violet 2B: Tetramethyl-p-rosaniline

-

Methyl Violet 6B: Pentamethyl-p-rosaniline

-

Methyl Violet 10B (Crystal Violet): Hexamethyl-p-rosaniline

These compounds differ in the number of methyl groups attached to their amine functional groups, which influences their color—the greater the number of methyl groups, the deeper the violet-blue hue.[1][2] Crystal Violet (CV), being a singular, well-characterized compound (CAS 548-62-9), is often the subject of more precise chemical analysis, and as such, more quantitative solubility data is available for it compared to the other methyl violet mixtures.[3][4][5]

The solubility of these cationic dyes is fundamentally governed by the principle of "like dissolves like," where their polar nature dictates a higher affinity for polar solvents. However, the large organic scaffold also allows for some interaction with less polar environments.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of different forms of methyl violet in water and various organic solvents. It is important to note that values from different sources may vary, which can be attributed to differences in the specific formulation of the dye, the temperature at which solubility was measured, and the experimental method used.

Table 1: Solubility of Crystal Violet (Methyl Violet 10B)

| Solvent | Chemical Class | Solubility (g/L) | Notes | Source(s) |

| Water | Protic, Polar | 4 - 50 | Wide range reported. 50 g/L at 27°C, 4 g/L at 25°C, 5 mg/mL. | [4][5][6] |

| Ethanol | Protic, Polar | 30 - 138.7 | Significant variation. 1g in 10ml (100 g/L), 30 mg/mL, 13.87% in 95% ethanol. | [3][6] |

| Chloroform | Chlorinated | 51 | 5.1% solubility reported. | [6] |

| Glycerol | Protic, Polar | ~66.7 | 1g in 15ml. | |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | ≥ 100 | ≥ 100 mg/mL. Saturation not determined. | [4] |

| Ethylene Glycol Methyl Ether | Glycol Ether | 30 | 30 mg/mL. | [6] |

| Acetone | Ketone | 4 | 0.4% solubility reported. | [6] |

| Ether | Ether | Insoluble | Almost insoluble. | [7] |

| Xylene | Aromatic Hydrocarbon | Insoluble | Insoluble. | [8][9] |

Table 2: Solubility of Other Methyl Violet Variants

| Dye Variant | Solvent | Solubility | Source(s) |

| Methyl Violet 6B | Water | 2.93% (29.3 g/L) | [1] |

| Methyl Violet 6B | Ethanol | 15.21% (152.1 g/L) | [1] |

| Methyl Violet 2B/6B | Water | 2.93% (29.3 g/L) | [2] |

| Methyl Violet 2B/6B | Ethanol | 2.93% (29.3 g/L) | [2] |

| Methyl Violet (General) | Diethylene Glycol | Soluble | [1][8] |

| Methyl Violet (General) | Dipropylene Glycol | Soluble | [1][8] |

Experimental Protocols for Solubility Determination

For researchers who need to determine the solubility of methyl violet in a specific solvent system not listed above, or who wish to verify existing data, the following experimental protocols outline standardized methods. The two primary methods are Spectrophotometric Analysis and Gravimetric Analysis.

General Workflow for Solubility Determination

The fundamental process for determining the equilibrium solubility of a solid dye like methyl violet involves preparing a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved dye in a known volume of the supernatant.

Method A: Spectrophotometric Analysis

This method is highly suitable for colored compounds like methyl violet and relies on Beer-Lambert Law.

1. Preparation of Standard Solutions and Calibration Curve:

- Prepare a stock solution of methyl violet in the solvent of interest with a precisely known concentration.

- Perform a series of dilutions to create a set of standard solutions of decreasing concentrations.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for methyl violet (typically around 590 nm) using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

- Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

2. Analysis of the Saturated Solution:

- Following the separation step (3.1), carefully take a known volume of the clear, saturated supernatant.

- Dilute this aliquot with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

- Measure the absorbance of the diluted sample at λmax.

- Use the equation from the calibration curve to calculate the concentration of the diluted sample.

- Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility.

Method B: Gravimetric Analysis

This is a direct method that does not require a spectrophotometer but demands high precision in weighing.

1. Sample Preparation:

- Follow the preparation, equilibration, and separation steps as outlined in the general workflow (3.1).

- Precisely measure a known volume of the clear, saturated supernatant and transfer it to a pre-weighed, dry evaporating dish.

2. Solvent Evaporation:

- Gently evaporate the solvent under controlled conditions. This can be done in a fume hood at room temperature (if the solvent is volatile) or in a vacuum oven at a temperature well below the decomposition point of methyl violet (melting point ~205°C).

- Ensure the evaporation process is complete and only the dry methyl violet residue remains.

3. Calculation of Solubility:

- Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

- Weigh the dish containing the dry residue.

- Subtract the initial weight of the empty dish to obtain the mass of the dissolved methyl violet.

- Divide the mass of the residue by the initial volume of the supernatant to calculate the solubility (e.g., in g/L).

Visualization of Experimental Workflow

The following diagram illustrates the detailed decision-making and procedural flow for determining methyl violet solubility, incorporating both the spectrophotometric and gravimetric methods.

Conclusion

The solubility of methyl violet is a crucial characteristic that influences its application across various scientific disciplines. This guide has consolidated the available quantitative and qualitative solubility data for different methyl violet variants, with a particular emphasis on Crystal Violet (Methyl Violet 10B). The provided experimental protocols and workflows offer a standardized approach for researchers to determine solubility in novel solvent systems, ensuring reproducibility and accuracy. A thorough understanding and precise determination of solubility are paramount for the effective formulation, application, and study of this important class of dyes.

References

- 1. Methyl_violet [bionity.com]

- 2. stainsfile.com [stainsfile.com]

- 3. Crystal Violet CAS#: 548-62-9 [m.chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. Crystal Violet | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. Methyl violet - Wikipedia [en.wikipedia.org]

- 9. Methyl violet 2B - Wikipedia [en.wikipedia.org]

Degradation of Methyl Violet in the Environment: A Technical Guide

An In-depth Examination of the Abiotic and Biotic Pathways for the Attenuation of a Persistent Cationic Dye

Methyl violet, a cationic triphenylmethane (B1682552) dye, is extensively used in textiles, printing inks, and as a biological stain. Its complex aromatic structure renders it resistant to natural degradation processes, leading to its persistence in the environment and posing a significant ecotoxicological threat. This technical guide provides a comprehensive overview of the primary degradation pathways of methyl violet, focusing on photodegradation, chemical oxidation, and biodegradation. It is intended for researchers, environmental scientists, and professionals in the drug development and chemical industries who are engaged in understanding and mitigating the environmental impact of such compounds.

Photodegradation Pathways

Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of methyl violet. This process typically involves the use of semiconductor photocatalysts that, upon irradiation with light of appropriate wavelength, generate highly reactive oxygen species (ROS) responsible for the dye's breakdown.

The general mechanism of photocatalysis involves the excitation of the semiconductor (e.g., TiO₂, ZnO) by photons with energy greater than its band gap, leading to the formation of electron-hole pairs (e⁻/h⁺). These charge carriers initiate a series of redox reactions with water and oxygen to produce potent oxidizing agents like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). These radicals then attack the chromophoric structure of the methyl violet molecule, leading to its decolorization and eventual mineralization into simpler, non-toxic compounds such as CO₂, H₂O, and inorganic ions.[1]

The degradation often proceeds through a series of N-demethylation steps, followed by the cleavage of the central carbon-phenyl bonds and subsequent oxidation of the resulting aromatic intermediates.

Experimental Protocol for Photocatalytic Degradation

A typical experimental setup for the photocatalytic degradation of methyl violet involves the following steps:

-

Preparation of Photocatalyst Suspension: A known concentration of the photocatalyst (e.g., 0.02 g of TiO₂/zeolite) is suspended in a specific volume (e.g., 25 mL) of a methyl violet solution of a known initial concentration (e.g., 30 mg/L).[2]

-

Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to ensure that adsorption-desorption equilibrium of the dye on the catalyst surface is reached.

-

Photoreaction: The suspension is then exposed to a light source (e.g., a UV lamp) under continuous stirring. The distance of the lamp from the solution is kept constant (e.g., 12 cm).[3]

-

Sample Analysis: At regular time intervals, aliquots of the suspension are withdrawn, and the photocatalyst is separated by centrifugation or filtration. The concentration of methyl violet in the supernatant is determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax ≈ 580 nm).

-

Degradation Efficiency Calculation: The percentage of degradation is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Quantitative Data on Photodegradation

The efficiency of photodegradation is influenced by several factors including the type and dosage of the photocatalyst, the initial dye concentration, pH of the solution, and the light source.

| Catalyst | Catalyst Dosage (g/L) | Initial MV Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| TiO₂/Analcime Zeolite | 0.8 | 30 | 150 | 95.33 | [2] |

| TiO₂/Cancrinite Zeolite | 0.8 | 30 | 150 | 91.66 | [2] |

| TiO₂ | 0.8 | 30 | 150 | 50.48 | [2] |

| Graphite/PbTiO₃ (1:1) | 10 | 5 | 30 | 92.20 | [3][4] |

| CaCO₃ Nanoparticles | 1 | 10 | Not Specified | Not Specified | [5] |

Chemical Degradation Pathways

Various chemical oxidation methods have been proven effective in degrading methyl violet, primarily through the generation of highly reactive radicals.

Fenton and Fenton-like Processes

The Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (•OH), which are powerful oxidizing agents. The degradation of methyl violet via the Fenton process involves the cleavage of the chromophore, leading to decolorization, followed by the opening of the aromatic rings and subsequent mineralization. The efficiency of this process is highly dependent on the pH, with optimal conditions typically being in the acidic range (pH 2.5-3).[6]

Experimental Protocol for Fenton Degradation:

-

pH Adjustment: The pH of the methyl violet solution is adjusted to the desired value (e.g., 3) using an acid (e.g., H₂SO₄).

-

Addition of Fenton's Reagent: A specific concentration of FeSO₄ (e.g., 0.06 mM) is added to the solution, followed by the addition of H₂O₂ (e.g., 2.1 mM).[6]

-

Reaction: The solution is stirred at a constant temperature (e.g., 30°C) for a specific duration.

-

Analysis: The degradation of methyl violet is monitored spectrophotometrically.

Sonochemical Degradation

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation in the aqueous solution. The collapse of these cavitation bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the pyrolysis of the dye molecules and the generation of reactive species like •OH radicals from water sonolysis. The degradation kinetics are often first-order.

Experimental Protocol for Sonochemical Degradation:

-

Sample Preparation: An aqueous solution of methyl violet is prepared at a specific concentration.

-

Ultrasonic Irradiation: The solution is placed in an ultrasonic bath or subjected to a probe sonicator operating at a specific frequency (e.g., 40 kHz) and power.

-

Monitoring: The degradation is monitored over time by measuring the absorbance of the solution.

Plasma-Based Degradation

Plasma treatment, specifically using a plasma bubbling array, is another advanced oxidation process. It generates a variety of reactive oxygen and nitrogen species (RONS), such as superoxide radicals (•O₂⁻) and ozone (O₃), which are highly effective in degrading methyl violet. The degradation follows first-order kinetics and is influenced by discharge voltage and frequency.[7]

Quantitative Data on Chemical Degradation

| Degradation Method | Key Parameters | Degradation Efficiency (%) | Reaction Time | Reference |

| Fenton Process | pH 3, [Fe²⁺] = 0.06 mM, [H₂O₂] = 2.1 mM, Temp = 30°C | 97.6 | 60 min | [6] |

| Sonochemical | Initial Conc. 5.0 mg/L, Temp = 20±1°C | Not specified, k=1.347×10⁻² min⁻¹ | - | |

| Plasma Bubbling Array | Voltage = 4.0 kV, Frequency = 9 kHz | 96.15 | 12 min | [7] |

| UV/Cu²⁺/PDS | [MV]₀ = 25 ppm, [PDS] = 1.5 mM, [Cu²⁺] = 1.5 mM, pH = 5.6 | 89 | 40 min | [8] |

Biodegradation Pathways

Biodegradation offers an environmentally friendly and cost-effective approach to the removal of methyl violet from contaminated environments. This process relies on the metabolic activity of microorganisms, such as bacteria and fungi, which can break down the complex dye structure.

The biodegradation of methyl violet often involves initial N-demethylation steps, followed by cleavage of the triphenylmethane structure. Key enzymes implicated in this process include lignin (B12514952) peroxidase, manganese peroxidase, and laccase, which are commonly produced by white-rot fungi like Phanerochaete chrysosporium and bacteria such as Rhodococcus qingshengii.[6][9][10][11]

Bacterial Degradation

The bacterium Rhodococcus qingshengii has been shown to effectively decolorize and degrade methyl violet. The degradation pathway involves the initial demethylation of the parent molecule, followed by the cleavage of the aromatic rings. Lignin peroxidase is a key enzyme in this process.[6][11]

Fungal Degradation

White-rot fungi, such as Phanerochaete chrysosporium, are well-known for their ability to degrade a wide range of recalcitrant organic pollutants, including methyl violet. Their lignin-degrading enzymatic system, particularly lignin peroxidases and manganese peroxidases, plays a crucial role. The degradation proceeds through a series of N-demethylation reactions, producing less methylated intermediates.[10][12]

Experimental Protocol for Biodegradation

-

Microorganism Culture: The selected microbial strain (e.g., Rhodococcus qingshengii) is cultured in a suitable growth medium.

-

Inoculation: A specific volume of the microbial culture is inoculated into a sterile medium containing methyl violet at a defined concentration.

-

Incubation: The culture is incubated under controlled conditions of temperature, pH, and agitation.

-

Analysis: The decolorization of the medium is monitored spectrophotometrically. The degradation products can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][11]

Quantitative Data on Biodegradation

| Microorganism | Key Conditions | Decolorization Efficiency (%) | Incubation Time | Reference |

| Rhodococcus qingshengii JB301 | pH 6.0-9.0, Temp 28-37°C | ~90 | 24 h (static) | [6] |

| Phanerochaete chrysosporium | Ligninolytic cultures | Substantial degradation | Not specified | [10][12] |

Visualizing Degradation Pathways and Workflows

To better illustrate the complex processes involved in methyl violet degradation, the following diagrams have been generated using the DOT language.

General Photocatalytic Degradation Pathway

Caption: General pathway for the photocatalytic degradation of methyl violet.

Experimental Workflow for Chemical Degradation (Fenton Process)

Caption: Experimental workflow for the Fenton process degradation of methyl violet.

Biodegradation Pathway by Rhodococcus qingshengii

Caption: Proposed biodegradation pathway of methyl violet by Rhodococcus qingshengii.

Conclusion

The degradation of methyl violet in the environment can be achieved through various abiotic and biotic pathways. Photodegradation and chemical oxidation methods, particularly advanced oxidation processes, demonstrate high efficiency in relatively short treatment times. Biodegradation, while potentially slower, offers a more sustainable and environmentally benign approach. The choice of a particular degradation strategy will depend on factors such as the concentration of the pollutant, the environmental matrix, and economic considerations. Further research is needed to fully elucidate the complex degradation pathways and to optimize the efficiency of these remediation technologies for field applications. The identification of intermediate degradation products is crucial for assessing the overall reduction in toxicity of the treated effluent.

References

- 1. researchgate.net [researchgate.net]

- 2. jeeng.net [jeeng.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. p2infohouse.org [p2infohouse.org]

- 5. chcmj.ac.in [chcmj.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. iwaponline.com [iwaponline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biodegradation of crystal violet by the white rot fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Gentian Violet in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of gentian violet (also known as crystal violet), a triphenylmethane (B1682552) dye with a long history of use as a biological stain and antiseptic.[1][2] While effective in various applications due to its antibacterial, antifungal, and antiparasitic properties, its use in research and clinical settings necessitates a thorough understanding of its potential toxicity.[1][3][4][5] This document summarizes key findings on its genotoxicity, carcinogenicity, cytotoxicity, and organ-specific effects, presenting quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Acute Toxicity

Gentian violet exhibits moderate acute toxicity upon oral and intraperitoneal administration. The following table summarizes the reported median lethal dose (LD50) values in various animal models.

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | 96 mg/kg | [6][7] |

| Rabbit | Oral | 150 mg/kg | [6][7] |

| Rat | Intraperitoneal | 8.9 mg/kg | [6][7] |

| Mouse | Intraperitoneal | 5.1 mg/kg | [6][7] |

| Rabbit | Intraperitoneal | 5 mg/kg | [6][7] |

| Rabbit | Intraduodenal | 160 mg/kg | [6] |

Genotoxicity

Gentian violet has demonstrated genotoxic potential in a variety of assays, indicating its ability to damage genetic material. However, the results can be complex and sometimes contradictory, with positive findings primarily observed in in vitro systems.

Gentian violet has been shown to be mutagenic in several bacterial systems. In Salmonella typhimurium, it induces point mutations, particularly in strains TA97 and TA104, which are sensitive to frameshift and base-pair substitution mutagens, respectively.[8] The presence of a rat liver homogenate fraction (S9) tended to increase its mutagenic activity, suggesting that metabolic activation may play a role.[8] However, it showed little to no mutagenic activity in strains TA98 and TA100.[8] In contrast, some studies, such as the Ames assay, have found it to be toxic but not mutagenic.[9] It has also been reported to be active in the Rosenkranz assay, indicating it can cause reparable DNA damage.[9]

There is substantial evidence for the clastogenic (chromosome-damaging) activity of gentian violet in vitro. It has been shown to induce chromosome breaks and mitotic anomalies in Chinese hamster ovary (CHO) cells.[10] It also produced DNA damage in in vitro assays using mouse lymphocytes.[8] However, in vivo studies have not consistently replicated these findings; gentian violet was not found to be clastogenic or to induce sister-chromatid exchanges in mouse bone marrow cells.[9] This discrepancy suggests that the liver's detoxification systems may inactivate gentian violet in vivo.[9]

| Test System | Endpoint | Result | Reference |

| Salmonella typhimurium TA97, TA104 | Mutagenicity | Positive | [8] |

| Salmonella typhimurium TA98, TA100 | Mutagenicity | Negative/Weak | [8] |

| Chinese Hamster Ovary (CHO) Cells | Mutagenicity | Negative | [2] |

| SV40-transformed Chinese Hamster Cells | Gene Amplification | Weak Positive | [8] |

| B6C3F1 Mouse Lymphocytes (in vitro) | DNA Damage | Positive | [8] |

| B6C3F1 Mouse Lymphocytes (in vivo) | DNA Damage | Negative | [8] |

| Chinese Hamster Ovary (CHO) Cells (in vitro) | Chromosome Aberrations | Positive | [9][10] |

| Mouse Bone Marrow (in vivo) | Chromosome Aberrations | Negative | [9] |

Carcinogenicity

Long-term animal studies have provided clear evidence of the carcinogenic potential of gentian violet following chronic oral exposure. The International Agency for Research on Cancer (IARC) has classified gentian violet as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[3]

A lifetime feeding study in B6C3F1 mice at dietary concentrations of 0, 100, 300, and 600 ppm demonstrated a dose-dependent increase in the incidence of hepatocellular carcinoma in both males and females.[11][12] Female mice also showed an increased incidence of histiocytic sarcomas in the urinary bladder, uterus, ovaries, and vagina, as well as adenoma of the Harderian gland.[11][12][13]

Table 3.1: Carcinogenicity of Gentian Violet in B6C3F1 Mice (24-Month Study)

| Dose (ppm) | Sex | Hepatocellular Carcinoma Incidence | Other Neoplasms |

| 0 | Male | - | - |

| 100 | Male | Increased | Harderian gland adenoma |

| 300 | Male | Increased | Harderian gland adenoma |

| 600 | Male | Increased | Harderian gland adenoma |

| 0 | Female | - | - |

| 100 | Female | Increased | Histiocytic sarcoma (multiple organs), Harderian gland adenoma |

| 300 | Female | Increased | Histiocytic sarcoma (multiple organs), Harderian gland adenoma |

| 600 | Female | Increased | Histiocytic sarcoma (multiple organs), Harderian gland adenoma |

Source: Adapted from Littlefield et al., 1985.[2][11]

In a two-generation study, Fischer 344 rats were exposed to gentian violet in their diet at concentrations of 0, 100, 300, and 600 ppm.[14] After 24 months, a significant increase in follicular cell adenocarcinoma of the thyroid gland was observed in both males and females at the higher doses.[13][14] An increased incidence of hepatocellular adenomas was also noted.[14] Furthermore, a dose-related earlier onset and increased mortality due to mononuclear cell leukemia were observed in female rats.[1]

Table 3.2: Carcinogenicity of Gentian Violet in Fischer 344 Rats (24-Month Study)

| Dose (ppm) | Sex | Thyroid Follicular Cell Adenocarcinoma Incidence | Hepatocellular Adenoma Incidence | Mononuclear Cell Leukemia |

| 0 | Male | - | - | - |

| 300 | Male | - | Increased | - |

| 600 | Male | Increased | Increased | - |

| 0 | Female | - | - | - |

| 300 | Female | Increased | Increased | Increased incidence and earlier onset |

| 600 | Female | Increased | - | Increased incidence and earlier onset |

Source: Adapted from Littlefield et al., 1989.[13][14]

Cytotoxicity and Mechanistic Pathways

Gentian violet exerts cytotoxic effects through various mechanisms, including the inhibition of protein synthesis, disruption of mitochondrial function, and induction of apoptosis and ferroptosis.[15][16][17]

In vitro studies have shown that gentian violet can inhibit protein synthesis and amino acid transport in Trypanosoma cruzi.[15] It also acts as a mitotic poison, disrupting cell division.[4][15]